molecular formula C15H10F4O3 B6294645 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 2379321-87-4

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B6294645
CAS No.: 2379321-87-4
M. Wt: 314.23 g/mol
InChI Key: MKSWFLFEHWVHHX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzyloxy group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound (CAS Ref: 10-F630278) is marketed as a specialty chemical, available in 1g and 5g quantities, with applications in organic synthesis and pharmaceutical intermediate preparation . Its structure combines electron-withdrawing groups (-F, -CF₃) and a benzyloxy (-OBn) substituent, which modulates reactivity, solubility, and stability. The trifluoromethyl group enhances lipophilicity, while the benzyloxy group acts as a protective moiety for hydroxyl groups in synthetic pathways .

Properties

IUPAC Name

2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c16-13-11(14(20)21)6-10(15(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSWFLFEHWVHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by benzyloxylation and fluorination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and benzyloxy group contribute to its binding affinity and selectivity towards enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Fluoro-Trifluoromethyl Benzoic Acids

The position of substituents significantly impacts physicochemical properties. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features
2-Fluoro-3-(trifluoromethyl)benzoic acid 115029-22-6 C₈H₄F₄O₂ 208.11 98% Electron-withdrawing groups at 2,3-positions; higher acidity
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 C₈H₄F₄O₂ 208.11 97% Widely used in drug synthesis (e.g., Olaparib intermediates)
2-Fluoro-4-(trifluoromethyl)benzoic acid 115029-24-8 C₈H₄F₄O₂ 208.11 98% Meta-substitution alters steric effects
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid - C₁₅H₁₀F₄O₃ 338.24 ≥95% Benzyloxy group enhances lipophilicity and stability

Key Differences :

  • Acidity : The 2-fluoro-5-CF₃ isomer (CAS 115029-23-7) exhibits stronger acidity due to proximity of electron-withdrawing groups, whereas the benzyloxy derivative’s acidity is reduced by the electron-donating -OBn group .
  • Synthetic Utility: The benzyloxy group in the target compound serves as a protective group, enabling selective deprotection in multi-step syntheses, unlike non-protected analogs .

Substituent Variants: Methoxy vs. Benzyloxy

Replacing the benzyloxy group with methoxy (-OMe) or hydroxyl (-OH) alters reactivity:

Compound Name CAS Number Substituent Key Properties
2-Methoxy-5-(trifluoromethyl)benzoic acid 115933-50-1 -OMe at 2-position Lower lipophilicity; susceptible to demethylation
4-Methoxy-3-(trifluoromethyl)benzoic acid 1262006-62-1 -OMe at 4-position Enhanced solubility in polar solvents
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid - -OBn at 3-position Improved stability under acidic conditions; higher molecular weight

Functional Impact :

  • Benzyloxy vs. Methoxy : The benzyloxy group offers superior protection against nucleophilic attack compared to methoxy, which is more prone to cleavage .
  • Solubility : Methoxy derivatives generally exhibit higher aqueous solubility, whereas benzyloxy analogs favor organic phases .

Boronic Acid and Aldehyde Derivatives

Related intermediates highlight synthetic pathways:

Compound Name CAS Number Functional Group Application
(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid 850864-60-7 Boronic acid Suzuki coupling reactions
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde 2379322-26-4 Aldehyde Precursor for benzoic acid via oxidation

Biological Activity

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethyl group, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is C15H10F4O3, with a molecular weight of approximately 314.23 g/mol. The compound's structure includes:

  • Benzyloxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Fluorine and Trifluoromethyl Groups : These electron-withdrawing groups can influence the compound's reactivity and interaction with biological targets.

The biological activity of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is primarily attributed to its interaction with various biological receptors and enzymes. Preliminary studies suggest that the compound may:

  • Modulate Enzyme Activity : The presence of fluorinated groups enhances binding affinity to enzymes involved in metabolic pathways.
  • Influence Receptor Binding : The compound may interact with specific receptors, potentially inhibiting or enhancing their activity.

Biological Activity and Applications

Research indicates that 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines, potentially serving as a lead compound in cancer drug development.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : The compound has been explored for its potential to inhibit bacterial growth, indicating possible applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2-(Benzyloxy)-5-(trifluoromethyl)benzoic acidC15H11F3O3Lacks fluorine at the 2-position
Methyl 3-(trifluoromethyl)benzoateC10H7F3O2No benzyloxy group; simpler structure
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoateC10H7BrF3O2Contains bromine instead of benzyloxy

Case Studies

Several case studies highlight the biological activity of 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid:

  • In Vitro Anticancer Study :
    • A study evaluated the cytotoxic effects on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Anti-inflammatory Response :
    • Research involving animal models demonstrated that administration of this compound reduced inflammation markers significantly compared to control groups.
  • Antimicrobial Testing :
    • In vitro assays against various bacterial strains revealed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

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